Compound Description: JC-171 is a hydroxyl sulfonamide analogue developed as a potential therapeutic agent for multiple sclerosis (MS) []. It functions as a selective inhibitor of the NLRP3 inflammasome, effectively reducing IL-1β release in LPS/ATP-stimulated macrophages []. In vivo studies using a mouse model of MS demonstrated that JC-171 treatment significantly delayed disease progression and reduced severity, highlighting its potential for treating neurological disorders [].
Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent [].
2-Chloro-N-(4-methoxyphenyl)acetamide
Compound Description: This compound has been structurally characterized using X-ray crystallography and Hirshfeld surface analysis []. The crystal structure revealed the formation of N—H⋯O and C—H⋯O hydrogen bonds, creating layers of molecules []. These layers are further connected by C—H⋯Cl hydrogen bonds and C—H⋯π(ring) interactions, resulting in a three-dimensional structure [].
Compound Description: CI-921 is a potent antitumor agent structurally analogous to amsacrine, a clinically used antileukemia drug [, ]. It displays superior activity against solid tumors in mice compared to amsacrine []. CI-921 has been labeled with deuterium, tritium, and carbon-14 for use in biochemical studies to investigate its metabolism and pharmacokinetics []. Preclinical studies demonstrated that CI-921 exhibits improved tissue delivery compared to amsacrine, with higher uptake into tumors []. This finding suggests potential advantages in terms of efficacy and reduced toxicity [].
Compound Description: YM-09151-2 is a potent neuroleptic agent belonging to a series of benzamides designed as potential therapeutics for psychosis []. It exhibits high affinity for dopamine receptors and demonstrates significant antipsychotic activity in animal models [, ]. Compared to other neuroleptics like haloperidol and metoclopramide, YM-09151-2 shows a more favorable profile with fewer extrapyramidal side effects [, ]. These properties make it a promising candidate for further development as an antipsychotic drug [].
Compound Description: APD791 is a novel, highly selective 5-HT2A receptor antagonist developed for the treatment of arterial thrombosis [, ]. It exhibits potent inhibition of serotonin-mediated platelet aggregation and vasoconstriction []. APD791 is orally bioavailable with an acceptable safety profile in preclinical studies [, ]. Two active metabolites, APD791-M1 and APD791-M2, have been identified []. These findings support its further development as a potential antithrombotic agent [, ].
Compound Description: This compound's crystal structure has been determined using X-ray diffraction methods []. The structure revealed key features, including the planar conformation of the naphthalene ring system and the presence of intermolecular hydrogen bonding interactions []. These structural insights contribute to understanding its physicochemical properties and potential biological activity.
Compound Description: DPC 333 is a potent and selective inhibitor of tumor necrosis factor α-converting enzyme (TACE) [, ]. It effectively inhibits lipopolysaccharide-induced soluble TNF-α production in various species, including humans []. In rodent models of inflammatory diseases, DPC 333 demonstrated significant therapeutic effects, including suppression of arthritis []. Pharmacokinetic studies in various species revealed favorable distribution and oral bioavailability [, ].
Compound Description: AKM-2 is a 2-chloro-N,N-diphenylacetamide derivative with significant analgesic activity, as demonstrated in the hot plate model []. Docking studies suggest that AKM-2 interacts with cyclooxygenase (COX) enzymes, potentially explaining its analgesic effects [].
5-Chloro-2-methoxy-N-(2-(4-methoxy-3-(methylaminothiocarbonylsulfamoyl)phenyl)ethyl)benzamide sodium salt
Compound Description: Two crystalline forms of this compound's sodium salt have been prepared and characterized [, ]. These crystalline forms likely exhibit distinct physicochemical properties that can influence the compound's stability, solubility, and bioavailability.
Compound Description: The crystal structure of this compound has been characterized, revealing key features such as the planarity of the quinoline rings and the dihedral angles between different aromatic systems []. These structural insights are crucial for understanding its potential interactions with biological targets.
Compound Description: This compound acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) with excellent in vivo activity []. It effectively inhibits antibody production in mice and shows promise in treating adjuvant-induced arthritis in rats [].
5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide
Compound Description: This compound serves as a scaffold for designing anti-cancer agents []. Derivatives of this compound have shown anti-proliferative activity against various cancer cell lines, including ovarian, colon, and pancreatic cancer cells [].
Compound Description: This compound, a phenoxy derivative of 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}acetamide, exhibits significant in vitro anticancer activity, particularly against the Caco-2 cell line with an IC50 of 1.8 μM [].
Compound Description: TH08 is a thiazolidine-based compound demonstrating potent anticancer activity against Ehrlich ascites carcinoma (EAC) in mice []. It effectively inhibits tumor growth, prolongs survival, and exhibits a favorable safety profile compared to the standard drug bleomycin []. These promising results suggest TH08's potential as a novel antitumor agent [].
Compound Description: This compound exhibits therapeutic potential for promoting hydration of mucosal surfaces and treating respiratory diseases like chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis [].
Compound Description: CI-994 is an antitumor agent that functions as a histone deacetylase (HDAC) inhibitor []. By inhibiting HDACs, CI-994 causes histone hyperacetylation in cancer cells, leading to changes in gene expression and ultimately cell death []. CI-994 is currently undergoing clinical trials for its potential in cancer treatment [].
Compound Description: This compound, a glyburide analogue (GA), has been studied for its pharmacokinetic properties in mice []. A new bioanalytical method using micro-extraction and LC-MS/MS was developed and validated to quantify GA in mouse plasma and whole blood [].
Compound Description: The crystal structure of this benzamide derivative has been determined, revealing details about its molecular conformation and intermolecular interactions []. The piperidine ring adopts a chair conformation, and the molecules are linked by various hydrogen bonds, forming chains in the crystal lattice [].
Compound Description: TKS159 is a benzamide derivative that acts as a potent and selective 5-HT4 receptor agonist [, ]. It has been investigated for its potential in treating gastrointestinal disorders, particularly in accelerating gastric emptying []. Two polymorphic forms, alpha and beta, have been identified and characterized [].
Compound Description: The crystal structure of this compound has been determined and compared to its 4-methyl and 4-chloro-substituted analogues []. Despite structural similarities, it exhibits distinct conformational preferences and intermolecular interactions, highlighting the impact of substituent effects on molecular properties [].
Compound Description: This compound is a novel DNA gyrase A inhibitor identified through virtual screening []. It exhibits potent antimicrobial activity against Escherichia coli, including quinolone-resistant strains []. This compound represents a promising lead for developing new antibiotics to combat drug-resistant bacteria [].
Compound Description: NACPA is a benzamide derivative with potential for immune modulation []. It exhibits higher oral bioavailability and longer elimination half-life compared to its parent compound, 3-CPA []. NACPA accumulates in the spleen and inhibits lymphocyte proliferation, IFN-γ production, and chemotaxis [].
Compound Description: 264CP is a benzamide derivative exhibiting antitussive activity []. It was synthesized by introducing a piperidino group into the structure of 2-allyloxy-4-chloro-N-(2-diethylaminoethyl)benzamide (264-CE), resulting in enhanced antitussive potency [].
Compound Description: SSR149415 is a potent, selective, and orally active vasopressin V1b receptor antagonist []. It has been characterized in vitro and in vivo, demonstrating efficacy in inhibiting vasopressin-mediated effects [].
Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor []. Preclinical studies revealed its favorable pharmacokinetic properties, including oral bioavailability and metabolic stability []. GDC-0449 is currently in Phase II clinical trials for treating various cancers [].
Compound Description: MK-0767 is a thiazolidinedione-containing dual agonist of the peroxisome proliferator-activated receptors α and γ [, , ]. It has been studied as a potential treatment for type 2 diabetes [, , ].
Compound Description: This compound, closely related to MK-0767, has been investigated for its absorption, metabolism, and excretion profiles in humans []. Results showed that it's primarily eliminated through metabolism, with minimal excretion of the parent compound [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.